3,3,5,5-Tetramethylazepane
Overview
Description
3,3,5,5-Tetramethylazepane is a cyclic organic compound characterized by a seven-membered ring structure with four methyl groups attached at the 3 and 5 positions. This compound is part of the azepane family, which are saturated heterocyclic compounds containing nitrogen. The presence of multiple methyl groups makes this compound unique in its structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,5-Tetramethylazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,3,5,5-tetramethylhexane-1,6-diamine with a suitable dehydrating agent to form the azepane ring. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,3,5,5-Tetramethylazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving hydrogenation.
Substitution: The methyl groups in this compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted azepane derivatives.
Scientific Research Applications
3,3,5,5-Tetramethylazepane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3,5,5-Tetramethylazepane involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Azepane: The parent compound of the azepane family, lacking the methyl substitutions.
3,3,5,5-Tetramethylpiperidine: A six-membered ring analog with similar methyl substitutions.
3,3,5,5-Tetramethylhexane: A linear analog with the same methyl groups but without the cyclic structure.
Uniqueness
3,3,5,5-Tetramethylazepane is unique due to its seven-membered ring structure and the presence of four methyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various chemical and biological applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3,3,5,5-tetramethylazepane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(2)5-6-11-8-10(3,4)7-9/h11H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVHSOYMWGRZQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC(C1)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701277411 | |
Record name | Hexahydro-3,3,5,5-tetramethyl-1H-azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701277411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157943-17-4 | |
Record name | Hexahydro-3,3,5,5-tetramethyl-1H-azepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157943-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexahydro-3,3,5,5-tetramethyl-1H-azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701277411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.